2-Bromo-4-phenylcyclohexan-1-one 2-Bromo-4-phenylcyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 1079-68-1
VCID: VC21279439
InChI: InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
SMILES: C1CC(=O)C(CC1C2=CC=CC=C2)Br
Molecular Formula: C12H13BrO
Molecular Weight: 253.13 g/mol

2-Bromo-4-phenylcyclohexan-1-one

CAS No.: 1079-68-1

Cat. No.: VC21279439

Molecular Formula: C12H13BrO

Molecular Weight: 253.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-phenylcyclohexan-1-one - 1079-68-1

Specification

CAS No. 1079-68-1
Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
IUPAC Name 2-bromo-4-phenylcyclohexan-1-one
Standard InChI InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Standard InChI Key ZBWHAEPVTLBSAG-UHFFFAOYSA-N
SMILES C1CC(=O)C(CC1C2=CC=CC=C2)Br
Canonical SMILES C1CC(=O)C(CC1C2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Compound Identification

2-Bromo-4-phenylcyclohexan-1-one is identifiable through multiple naming conventions and identification systems. The compound is primarily known by its IUPAC name but has several alternative designations in chemical databases and literature.

Table 1: Identification Parameters of 2-Bromo-4-phenylcyclohexan-1-one

ParameterValue
IUPAC Name2-bromo-4-phenylcyclohexan-1-one
CAS Registry Number1079-68-1
PubChem CID13248327
Molecular FormulaC₁₂H₁₃BrO
Molecular Weight253.13 g/mol
InChIInChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyZBWHAEPVTLBSAG-UHFFFAOYSA-N
SMILESC1CC(=O)C(CC1C2=CC=CC=C2)Br

The compound is registered in multiple chemical databases including PubChem, where it was created in the database on February 8, 2007, with the most recent modification on February 22, 2025 .

Structural Features

The molecular structure of 2-Bromo-4-phenylcyclohexan-1-one consists of a cyclohexanone core with two key substituents:

  • A bromine atom at the C-2 position (α to the carbonyl group)

  • A phenyl ring attached at the C-4 position of the cyclohexanone ring

The compound's structure provides several reactive sites that contribute to its chemical behavior:

  • The α-bromo carbonyl moiety, which is susceptible to nucleophilic substitution reactions

  • The carbonyl group, which can participate in typical ketone reactions

  • The phenyl substituent, which introduces aromatic properties

This structural arrangement creates a molecule with multiple stereocenters, potentially leading to various stereoisomers that may exhibit different chemical and biological properties .

Physicochemical Properties

Physical Properties

2-Bromo-4-phenylcyclohexan-1-one exists as a solid at standard temperature and pressure. Its physical characteristics make it relevant for various applications in organic synthesis.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Molecular Weight253.13500 g/mol
Exact Mass252.01500
Polar Surface Area (PSA)17.07000
LogP3.28670
ColorNot specified in available data
OdorNot specified in available data
Melting PointNot available in the provided data
Boiling PointNot available in the provided data
DensityNot available in the provided data
Flash PointNot available in the provided data

The relatively high LogP value of 3.28670 suggests that 2-Bromo-4-phenylcyclohexan-1-one has considerable lipophilicity, indicating better solubility in non-polar solvents than in water .

Synthetic Approaches

DMSO-Promoted α-Bromination

One documented approach for synthesizing 2-bromo-4-phenylcyclohexan-1-one involves DMSO-promoted α-bromination of α-aryl ketones. This methodology is part of a broader strategy for constructing 2-aryl-2-bromo-cycloketones .

The general procedure involves:

  • Dissolving the 2-arylcycloketone starting material in chloroform (CHCl₃)

  • Adding DMSO (dimethyl sulfoxide) as a promoter

  • Using N-bromosuccinimide (NBS) as the brominating agent

  • Conducting the reaction at room temperature until completion

  • Quenching with aqueous sodium thiosulfate (Na₂S₂O₃)

  • Extracting with dichloromethane (DCM)

  • Purifying by flash chromatography

The specific reaction can be represented as:

4-phenylcyclohexan-1-one + NBS → 2-Bromo-4-phenylcyclohexan-1-one

This approach is described in the supporting information for research published in Organic & Biomolecular Chemistry by the Royal Society of Chemistry .

Scale-Up Considerations

Chemical Reactivity

Carbonyl Chemistry

As an α-bromo ketone, 2-Bromo-4-phenylcyclohexan-1-one is expected to demonstrate reactivity typical of this functional group arrangement:

  • Enhanced electrophilicity at the carbonyl carbon due to the electron-withdrawing effect of the bromine

  • Increased acidity of the remaining α-hydrogens

  • Susceptibility to nucleophilic substitution at the α-carbon bearing the bromine

  • Potential for elimination reactions leading to α,β-unsaturated ketones

Synthetic Utility

The compound's structure makes it a valuable intermediate in organic synthesis. The α-bromo ketone functionality provides a versatile handle for further transformations:

  • Nucleophilic substitution reactions to introduce various functional groups

  • Base-induced elimination to form α,β-unsaturated ketones

  • Potential use in coupling reactions, particularly those catalyzed by transition metals

  • Possible applications in heterocycle synthesis

Research Applications

Synthetic Organic Chemistry

The primary research application for 2-Bromo-4-phenylcyclohexan-1-one appears to be in the field of synthetic organic chemistry. The compound has been studied in the context of:

  • Methodology development for selective bromination reactions

  • Investigation of stereoselective transformations

  • Structure-activity relationship studies

  • Development of novel synthetic routes to complex molecules

The research reported in the Royal Society of Chemistry publication indicates interest in developing efficient methods for the construction of 2-aryl-2-bromo-cycloketones, which includes compounds structurally related to 2-Bromo-4-phenylcyclohexan-1-one .

Analytical Considerations

Chromatographic Analysis

The search results indicate that 2-Bromo-4-phenylcyclohexan-1-one can be purified by flash chromatography using petroleum ether/ethyl acetate as the mobile phase . This suggests:

  • The compound has moderate polarity due to the carbonyl group

  • Standard silica gel chromatography is suitable for purification

  • The compound can be monitored using typical TLC visualization methods

  • HPLC analysis would likely be effective using reversed-phase conditions

Structural Confirmation

For structural confirmation, the compound would typically be analyzed using:

  • NMR spectroscopy (¹H and ¹³C)

  • High-resolution mass spectrometry (HRMS)

  • IR spectroscopy

  • Possibly X-ray crystallography if suitable crystals can be obtained

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